Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)-
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Overview
Description
Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)- is a chemical compound that belongs to the class of phenols and pyrimidines It is characterized by the presence of a phenol group attached to a pyrimidine ring, which is further substituted with two methyl groups and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Electrophilic reagents such as halogens, sulfonic acids.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted phenols.
Scientific Research Applications
Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
- Phenol, 2,6-dimethyl-4-nitro-
- Phenol, 2,5-dimethyl-4-nitro-
- Phenol, 2,4-dimethyl-4-nitro-
Comparison: Phenol, 2-(2,6-dimethyl-5-nitro-4-pyrimidinyl)- is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
100008-90-0 |
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Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
2-(2,6-dimethyl-5-nitropyrimidin-4-yl)phenol |
InChI |
InChI=1S/C12H11N3O3/c1-7-12(15(17)18)11(14-8(2)13-7)9-5-3-4-6-10(9)16/h3-6,16H,1-2H3 |
InChI Key |
ILYPIRNYPYEKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)C2=CC=CC=C2O)[N+](=O)[O-] |
Origin of Product |
United States |
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